molecular formula C11H13BrO4 B13029706 Ethyl 2-bromo-3,4-dimethoxybenzoate

Ethyl 2-bromo-3,4-dimethoxybenzoate

Cat. No.: B13029706
M. Wt: 289.12 g/mol
InChI Key: YHFNHGMEACFVDN-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3,4-dimethoxybenzoate is an organic compound with the molecular formula C11H13BrO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-3,4-dimethoxybenzoate can be synthesized through a multi-step process. One common method involves the bromination of 3,4-dimethoxybenzoic acid followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator. The esterification step involves reacting the brominated benzoic acid with ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3,4-dimethoxybenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of ethyl 2-amino-3,4-dimethoxybenzoate or ethyl 2-thio-3,4-dimethoxybenzoate.

    Oxidation: Formation of 2-bromo-3,4-dimethoxybenzaldehyde or 2-bromo-3,4-dimethoxybenzoic acid.

    Reduction: Formation of ethyl 2-bromo-3,4-dimethoxybenzyl alcohol.

Scientific Research Applications

Ethyl 2-bromo-3,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3,4-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and methoxy groups play crucial roles in determining the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Ethyl 2-bromo-3,4-dimethoxybenzoate can be compared with other similar compounds such as:

    Ethyl 3,4-dimethoxybenzoate: Lacks the bromine atom, making it less reactive in substitution reactions.

    Methyl 2,4-dimethoxybenzoate: Has a different substitution pattern on the benzene ring, leading to variations in chemical reactivity and biological activity.

    2-Bromo-3,4-dimethoxybenzoic acid: The carboxylic acid group instead of the ester group affects its solubility and reactivity in different chemical reactions.

This compound is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

ethyl 2-bromo-3,4-dimethoxybenzoate

InChI

InChI=1S/C11H13BrO4/c1-4-16-11(13)7-5-6-8(14-2)10(15-3)9(7)12/h5-6H,4H2,1-3H3

InChI Key

YHFNHGMEACFVDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)OC)OC)Br

Origin of Product

United States

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